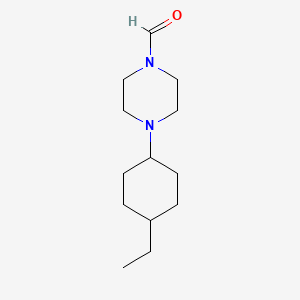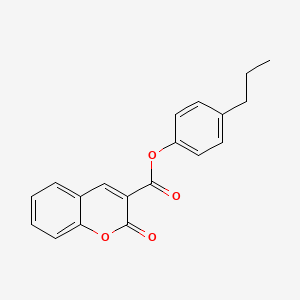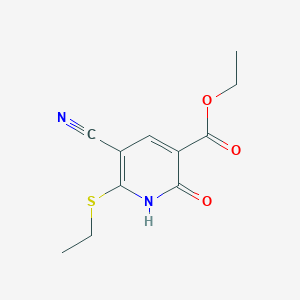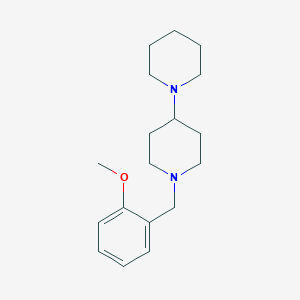
4-(4-ethylcyclohexyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The chemical compound "4-(4-ethylcyclohexyl)-1-piperazinecarbaldehyde" is of interest due to its structural uniqueness and potential utility in various chemical reactions and properties. While direct studies on this specific compound are scarce, analogous compounds have been synthesized and analyzed, offering insights into its likely characteristics.
Synthesis AnalysisThe synthesis of similar piperazine derivatives involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and crystallization techniques. For example, novel piperazine derivatives have been synthesized for their potential antimicrobial activities, employing techniques such as one-pot, multi-component reactions and microwave irradiation under neat conditions to achieve desired products (Sadek et al., 2023). These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
Crystal structure analysis of analogous compounds reveals that piperazine rings often adopt a chair conformation, and the molecular arrangement is significantly influenced by substituents. The molecular docking studies provide insights into the structural conformation and potential interaction sites of these molecules (Desai et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, forming complex structures with significant biological activity. They exhibit a range of intermolecular interactions, including hydrogen bonding and π-π interactions, contributing to their chemical properties and potential applications (Weatherhead-Kloster et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, of piperazine derivatives are influenced by their molecular structure. These compounds can exhibit polymorphism, with different crystalline forms showing distinct physical properties. The analysis of structural analogs can provide insights into the behavior of "this compound" under various conditions.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and functional group transformations, are critical for their application in synthesis and drug design. For instance, the reactivity towards nucleophilic substitution and the ability to form stable complexes with metals highlight the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Kulkarni et al., 2016).
Eigenschaften
IUPAC Name |
4-(4-ethylcyclohexyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-12-3-5-13(6-4-12)15-9-7-14(11-16)8-10-15/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNZNPRPKZASRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)
![5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5652579.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5652595.png)

![2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652607.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5652619.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5652635.png)
![2-{2-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5652642.png)